molecular formula C8H9ClN2O7S2 B14380850 2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid CAS No. 90173-83-4

2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid

Cat. No.: B14380850
CAS No.: 90173-83-4
M. Wt: 344.8 g/mol
InChI Key: CZMCASANCBTXQG-UHFFFAOYSA-N
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Description

2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid is a complex organic compound characterized by the presence of a benzene ring substituted with chloro, nitro, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid typically involves multiple steps, including electrophilic aromatic substitution reactions. The process begins with the nitration of chlorobenzene to introduce the nitro group, followed by sulfonation to add the sulfonyl group. The final step involves the reaction of the sulfonyl chloride intermediate with ethane-1-sulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce various substituted benzene derivatives .

Scientific Research Applications

2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid involves its interaction with specific molecular targets. The compound’s sulfonyl and nitro groups are highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential therapeutic effects and its use as a biochemical probe .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-nitrobenzenesulfonic acid
  • 2-Aminoethanesulfonic acid
  • 4-Chloro-3-nitrobenzenesulfonamide

Uniqueness

The presence of both sulfonyl and nitro groups makes it particularly versatile in various chemical reactions and applications .

Properties

CAS No.

90173-83-4

Molecular Formula

C8H9ClN2O7S2

Molecular Weight

344.8 g/mol

IUPAC Name

2-[(4-chloro-3-nitrophenyl)sulfonylamino]ethanesulfonic acid

InChI

InChI=1S/C8H9ClN2O7S2/c9-7-2-1-6(5-8(7)11(12)13)20(17,18)10-3-4-19(14,15)16/h1-2,5,10H,3-4H2,(H,14,15,16)

InChI Key

CZMCASANCBTXQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCS(=O)(=O)O)[N+](=O)[O-])Cl

Origin of Product

United States

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